molecular formula C20H20IN B12897104 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide

1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide

Cat. No.: B12897104
M. Wt: 401.3 g/mol
InChI Key: KXGWWJBBXARKLM-UNGNXWFZSA-M
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Description

1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide is a chemical compound with the molecular formula C20H20IN. It is known for its unique structure, which combines a quinoline moiety with a styryl group.

Preparation Methods

The synthesis of 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with ethyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and obtain the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the styryl group.

Scientific Research Applications

1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, influencing biological pathways. The styryl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This dual interaction mechanism makes the compound a promising candidate for therapeutic applications .

Comparison with Similar Compounds

1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20IN

Molecular Weight

401.3 g/mol

IUPAC Name

1-ethyl-2-[(E)-2-(4-methylphenyl)ethenyl]quinolin-1-ium;iodide

InChI

InChI=1S/C20H20N.HI/c1-3-21-19(14-12-17-10-8-16(2)9-11-17)15-13-18-6-4-5-7-20(18)21;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b14-12+;

InChI Key

KXGWWJBBXARKLM-UNGNXWFZSA-M

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C.[I-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)C.[I-]

Origin of Product

United States

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